molecular formula C16H27N5 B11838527 N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 76781-40-3

N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B11838527
CAS No.: 76781-40-3
M. Wt: 289.42 g/mol
InChI Key: COBJHMNUEWVGFP-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a complex organic compound with a unique structure that includes a piperazine ring and a tetrahydroquinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multiple steps. One common method includes the reaction of a suitable quinazoline derivative with diethylamine and piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-100°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-(piperazin-1-yl)ethanamine
  • N,N-Diethyl-2-(piperazin-1-yl)acetamide

Uniqueness

N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its tetrahydroquinazoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

76781-40-3

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

N,N-diethyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C16H27N5/c1-3-20(4-2)15-13-7-5-6-8-14(13)18-16(19-15)21-11-9-17-10-12-21/h17H,3-12H2,1-2H3

InChI Key

COBJHMNUEWVGFP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC2=C1CCCC2)N3CCNCC3

Origin of Product

United States

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